Dimethyl (1,2-dimethylcyclohex-2-en-1-yl)propanedioate
Description
Dimethyl (1,2-dimethylcyclohex-2-en-1-yl)propanedioate is an organic compound with a complex structure that includes a cyclohexene ring substituted with dimethyl groups and a propanedioate ester
Properties
CAS No. |
61111-39-5 |
|---|---|
Molecular Formula |
C13H20O4 |
Molecular Weight |
240.29 g/mol |
IUPAC Name |
dimethyl 2-(1,2-dimethylcyclohex-2-en-1-yl)propanedioate |
InChI |
InChI=1S/C13H20O4/c1-9-7-5-6-8-13(9,2)10(11(14)16-3)12(15)17-4/h7,10H,5-6,8H2,1-4H3 |
InChI Key |
GPSKTMHFFLQSPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCCC1(C)C(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (1,2-dimethylcyclohex-2-en-1-yl)propanedioate typically involves the reaction of 1,2-dimethylcyclohexene with a suitable esterifying agent. One common method is the esterification of 1,2-dimethylcyclohexene with dimethyl malonate in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (1,2-dimethylcyclohex-2-en-1-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Dimethyl (1,2-dimethylcyclohex-2-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl (1,2-dimethylcyclohex-2-en-1-yl)propanedioate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (1-methylcyclohex-2-en-1-yl)propanedioate
- Dimethyl (2,4-dimethylcyclohex-3-en-1-yl)propanedioate
Uniqueness
Dimethyl (1,2-dimethylcyclohex-2-en-1-yl)propanedioate is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or stability is required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
